molecular formula C19H15Cl3N6O4 B445448 N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE

N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE

Cat. No.: B445448
M. Wt: 497.7g/mol
InChI Key: ZIBJRZXYKLHUNV-KTZMUZOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the furan ring and the dichlorophenyl group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). The reaction conditions often require controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.

Scientific Research Applications

N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a similar phenolic structure.

    Vanillin acetate: A compound with a similar aromatic ring structure but different functional groups.

Uniqueness

N-{[5-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)-2-FURYL]METHYL}-N-(3,4-DICHLOROPHENYL)ETHANEDIAMIDE is unique due to its combination of a pyrazole ring, a furan ring, and a dichlorophenyl group, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C19H15Cl3N6O4

Molecular Weight

497.7g/mol

IUPAC Name

N-[[5-[(E)-[(4-chloro-2-methylpyrazole-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]methyl]-N'-(3,4-dichlorophenyl)oxamide

InChI

InChI=1S/C19H15Cl3N6O4/c1-28-16(15(22)9-25-28)17(29)27-24-8-12-4-3-11(32-12)7-23-18(30)19(31)26-10-2-5-13(20)14(21)6-10/h2-6,8-9H,7H2,1H3,(H,23,30)(H,26,31)(H,27,29)/b24-8+

InChI Key

ZIBJRZXYKLHUNV-KTZMUZOWSA-N

SMILES

CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

CN1C(=C(C=N1)Cl)C(=O)N/N=C/C2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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